molecular formula C23H23N5O2 B2849679 pyrazolo[1,5-a]pyrimidine 4h CAS No. 597544-21-3

pyrazolo[1,5-a]pyrimidine 4h

Cat. No.: B2849679
CAS No.: 597544-21-3
M. Wt: 401.47
InChI Key: OOQJIJYKWXLQNC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine 4h is a chemical compound based on a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused, planar bicyclic system, consisting of a pyrazole ring fused with a pyrimidine ring, serves as a purine analogue and is a key pharmacophore in many biologically active molecules . Researchers value this core structure for its versatility and potent biological activities. The primary research applications of pyrazolo[1,5-a]pyrimidine derivatives include targeted cancer therapy and anti-inflammatory agent development. These compounds exhibit potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways that drive oncogenesis . They act as ATP-competitive and allosteric inhibitors of various kinases, including CK2, EGFR, B-Raf, MEK, and PI3Kδ, making them relevant for studying non-small cell lung cancer (NSCLC), melanoma, and inflammatory diseases like asthma and COPD . In anti-inflammatory research, pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated promise as inhibitors of key enzymes in the arachidonic acid pathway, such as cyclooxygenase-2 (COX-2), phospholipase A2 (sPLA2), and lipoxygenase (15-LOX), and have shown efficacy in reducing pro-inflammatory cytokines like IL-6 and TNF-α . The structural motif allows for extensive synthetic modifications at various positions (e.g., 2, 3, 5, 6, and 7), enabling fine-tuning of electronic properties, lipophilicity, and binding affinity to specific biological targets . This makes this compound a valuable intermediate for constructing combinatorial libraries and exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[4-(3-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-3-21(30-14-11-27-9-12-29-13-10-27)4-2-18(1)20-15-25-23-22(16-26-28(23)17-20)19-5-7-24-8-6-19/h1-8,15-17H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQJIJYKWXLQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine 4h and Its Analogues

Classical and Modern Cyclization Strategies

The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core predominantly relies on cyclization reactions that form the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) moiety. nih.gov These strategies have evolved from traditional two-component condensations to more efficient one-pot multicomponent approaches.

Condensation-Cyclization Approaches Utilizing Hydrazine (B178648) Derivatives and Carbonyl Compounds

The foundational approach to forming the initial pyrazole ring, a precursor to pyrazolo[1,5-a]pyrimidines, often involves the condensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents. nih.gov For instance, the reaction between hydrazines and β-ketoesters is a common method for generating the necessary pyrazole intermediates. nih.gov This initial pyrazole synthesis is a critical step before the subsequent annulation of the pyrimidine ring.

Reactions of Aminopyrazoles with Enaminones and Chalcones

A widely employed and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine system is the reaction of 3-aminopyrazoles or 5-aminopyrazoles with 1,3-biselectrophilic reagents like enaminones and chalcones. acs.orgrsc.org The reaction between aminopyrazoles and enaminones typically proceeds through a Michael addition of the aminopyrazole to the enaminone, followed by intramolecular cyclization and elimination of a small molecule like dimethylamine (B145610) or water to afford the final pyrazolo[1,5-a]pyrimidine product. acs.orgresearchgate.net This approach is highly effective and allows for the introduction of various substituents onto the heterocyclic core. rsc.org

Similarly, chalcones (α,β-unsaturated ketones) serve as effective 1,3-biselectrophiles for the construction of pyrazolo[1,5-a]pyrimidines. beilstein-journals.org The reaction of 5-aminopyrazoles with chalcones in the presence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF) leads to the formation of 5,7-diarylpyrazolo[1,5-a]pyrimidines. beilstein-journals.org The electronic nature of the substituents on the chalcone (B49325) can influence the reaction yield. beilstein-journals.org

Recent advancements have demonstrated that these reactions can be promoted by oxidizing agents. For example, a one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been developed using aminopyrazoles, enaminones or chalcones, and sodium halides in the presence of potassium persulfate (K₂S₂O₈). acs.orgnih.gov This method proceeds via a tandem cyclization/oxidative halogenation sequence. nih.gov

One-Pot Multicomponent Cyclization Protocols

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines from simple and readily available starting materials. nih.govosi.lv These reactions offer significant advantages, including operational simplicity, reduced reaction times, and high atom economy. bohrium.com

Several MCR strategies have been reported. One common approach involves the three-component reaction of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This reaction is believed to proceed through the initial formation of an imine, followed by a series of nucleophilic additions and cyclization steps. nih.gov Another notable example is the rhodium-catalyzed multicomponent reaction of aldehydes, aminopyrazoles, and sulfoxonium ylides, which provides access to a diverse range of substituted pyrazolo[1,5-a]pyrimidines. nih.gov This method is tolerant of various functional groups on the aldehyde, including electron-donating groups, heteroaryl, and haloaryl moieties. nih.gov

Furthermore, iodine has been utilized as a catalyst in a three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines from aminopyrazoles, chalcones, and diaryl/dialkyl diselenides. rsc.org This protocol highlights the versatility of MCRs in introducing diverse functionalities onto the pyrazolo[1,5-a]pyrimidine scaffold.

Advanced Condensation Reactions for Pyrimidine Ring Annulation

Building upon classical condensation methods, advanced strategies focus on improving efficiency, regioselectivity, and substrate scope for the annulation of the pyrimidine ring onto the pyrazole core.

Aminopyrazole Condensation with β-Dicarbonyl Compounds and Equivalents

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov This reaction is highly versatile, allowing for the introduction of substituents at positions 5, 6, and 7 of the final heterocyclic system. nih.gov The reaction typically occurs under acidic or basic conditions, with the 5-aminopyrazole acting as a binucleophile, attacking the two electrophilic carbonyl carbons of the β-dicarbonyl compound. nih.gov

The choice of the β-dicarbonyl compound can influence the regioselectivity of the reaction, especially with unsymmetrical diketones. nih.govthieme-connect.com For instance, the reaction of 5-amino-3-hetarylpyrazole with malonic acid in the presence of phosphorus oxychloride and a catalytic amount of pyridine (B92270) provides a one-pot protocol for obtaining 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidines. nih.gov The use of fluorinated β-diketones has also been shown to be effective for integrating fluorine-containing substituents. nih.gov

The following table summarizes representative examples of this synthetic approach:

5-Aminopyrazole Derivativeβ-Dicarbonyl Compound/EquivalentProductReference
5-Amino-3-methylpyrazoleDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov
5-Amino-3-hetarylpyrazoleMalonic acid5,7-Dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine nih.gov
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneCyclopentapyrazolo[1,5-a]pyrimidines nih.gov
Aminopyrazoles1,1,1-Trifluoro-2,4-pentanedione7-Trifluoromethylpyrazolo[1,5-a]pyrimidines thieme-connect.com

Catalyst-Assisted Condensation Methods

To enhance the efficiency and expand the scope of condensation reactions, various catalysts have been employed. These catalysts can facilitate the reaction under milder conditions and improve yields.

Copper(II) has been used to catalyze the [3+3] annulation of saturated ketones with 3-aminopyrazoles. acs.orgacs.org This one-pot reaction involves the in-situ formation of an α,β-unsaturated ketone from the saturated ketone, which then undergoes cyclocondensation with the aminopyrazole. acs.org This method provides access to a wide range of functionalized pyrazolo[1,5-a]pyrimidines. acs.org

Microwave irradiation has also been effectively utilized to accelerate these reactions. nih.govnih.gov For example, a microwave-assisted, palladium-catalyzed synthesis of pyrazolo[1,5-a]pyrimidines has been developed using β-halovinyl/aryl aldehydes and aminopyrazoles under solvent-free conditions. nih.gov In other instances, copper-based glass-ceramic catalysts have been used for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-amino-1H-pyrazole-4-carboxamide and enaminones under solvent-free conditions. ajol.info

The use of phase-transfer catalysts, such as benzyltriethylammonium chloride (BnNEt₃Cl), has been reported for the selective amination of chloropyrazolo[1,5-a]pyrimidines. mdpi.com Furthermore, a copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted precursors has been developed using microwave assistance, providing an efficient route to 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net

The table below highlights some catalyst-assisted methods:

ReactantsCatalystMethodProductReference
Saturated ketones, 3-AminopyrazolesCu(II)[3+3] AnnulationFunctionalized pyrazolo[1,5-a]pyrimidines acs.orgacs.org
5-Amino-1H-pyrazole-4-carboxamide, EnaminonesCopper-based glass-ceramicSolvent-free condensation7-Aryl-2-(arylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamides ajol.info
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, AminesCuI, Carbazole-based ligandMicrowave-assisted C-3 amination3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines mdpi.comresearchgate.net
β-Halovinyl/aryl aldehydes, AminopyrazolesPalladium catalystMicrowave-assisted synthesisPyrazolo[1,5-a]pyrimidines nih.gov

Green Chemistry Approaches in Pyrazolo[1,5-a]pyrimidine 4H Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolo[1,5-a]pyrimidines to minimize environmental impact. These approaches focus on the use of alternative energy sources and environmentally benign solvent systems.

Ultrasonic and Microwave-Assisted Synthetic Routes

Ultrasonic and microwave irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. These techniques often lead to shorter reaction times, higher yields, and improved product purity. lifesciencesite.comresearchgate.net

Ultrasonic-Assisted Synthesis:

Ultrasonic irradiation utilizes sound waves to induce acoustic cavitation, which enhances mass transfer and accelerates reaction rates. This method has been successfully employed for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. For instance, the reaction of 3-aminopyrazoles with enaminones or other suitable precursors in the presence of a catalyst like potassium bisulfate (KHSO₄) under ultrasonic conditions provides a rapid and efficient route to the desired products. niscpr.res.ineurjchem.com A notable example is the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines through the reaction of aminopyrazole with formylated active proton compounds in an aqueous medium under ultrasound. eurjchem.comcolab.ws This approach is advantageous due to its simplicity, good yields, and short reaction times. bme.hu

Another study demonstrated the synthesis of 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives by reacting 3-amino-1H-pyrazoles with enaminones in an aqueous medium with KHSO₄ under ultrasonication. niscpr.res.in Similarly, a cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol (B145695) under ultrasonic irradiation for just 5 minutes yielded pyrazolo[1,5-a]pyrimidines in satisfactory yields. researchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. This often leads to a dramatic reduction in reaction times compared to conventional heating. lifesciencesite.comnih.gov A facile and efficient microwave-assisted procedure involves the reaction of E-3-(N,N-dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one with appropriate amines to produce novel pyrazolo[1,5-a]pyrimidines. lifesciencesite.comresearchgate.net This method offers shorter reaction times, simpler workup, and higher yields. lifesciencesite.com

Three-component reactions are particularly well-suited for microwave assistance. The synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave irradiation proceeds rapidly and with high efficiency. nih.gov In some cases, solvent-free conditions can be employed, further enhancing the green credentials of the synthesis. For example, the reaction of β-halovinyl/aryl aldehydes and aminopyrazoles has been achieved under solvent-free microwave conditions with palladium catalysis. nih.gov One-pot microwave-assisted syntheses of substituted pyrazolo[1,5-a]pyrimidinones have also been developed, tolerating a variety of substituents at different positions. d-nb.info

Table 1: Comparison of Ultrasonic and Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
MethodTypical ReactantsConditionsAdvantagesReference
Ultrasonic-Assisted3-Aminopyrazoles and enaminones/alkynesAqueous ethanol, KHSO₄Short reaction times, good yields, environmentally friendly niscpr.res.inbme.huresearchgate.netbme.hu
Microwave-Assisted3-Aminopyrazoles, aldehydes, β-dicarbonylsSolvent-free or in solvents like methanolRapid, high yields, suitable for one-pot synthesis lifesciencesite.comnih.govd-nb.info

Aqueous Media and Environmentally Benign Solvent Systems

The use of water or other green solvents is a cornerstone of sustainable chemistry. nih.gov Syntheses of pyrazolo[1,5-a]pyrimidines are increasingly being developed in such media to reduce reliance on hazardous organic solvents. bme.hunih.gov

Aqueous Media:

Water is an ideal solvent for green synthesis due to its non-toxicity, non-flammability, and abundance. The synthesis of pyrazolo[1,5-a]pyrimidines has been successfully carried out in aqueous ethanol mixtures. bme.hubme.hu For instance, the reaction of aminopyrazoles with symmetric and non-symmetric alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl or ethyl propiolate, proceeds efficiently in aqueous ethanol with the assistance of KHSO₄ under ultrasonic irradiation. bme.hubme.huresearchgate.net This method not only provides good yields but also simplifies product isolation and is environmentally friendly. bme.hu The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, has also been reported for the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives, offering high yields and a simple work-up procedure. ias.ac.in

Other Green Solvents:

Polyethylene glycol (PEG-400) has been utilized as a green and recyclable solvent for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. jocpr.com The condensation of α,β-unsaturated carbonyl compounds (chalcones) with 5-aminopyrazole in PEG-400 provides a clean reaction with excellent yields and shorter reaction times. jocpr.com Similarly, hexafluoroisopropanol (HFIP) has been employed as a solvent in some palladium-catalyzed reactions, proving effective for compound solubility and reaction temperatures. encyclopedia.pub

Metal-Catalyzed and Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, allowing for the introduction of a wide variety of substituents onto the pyrazolo[1,5-a]pyrimidine core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly versatile and have been extensively used for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

Direct C-H Arylation:

Direct C-H arylation is an atom-economical method that avoids the need for pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation of the pyrazolo[1,5-a]pyrimidine core has been used to introduce aryl groups. rsc.org For example, a one-pot, two-step process involving Pd-catalyzed direct C-H arylation followed by saponification and decarboxylation has been developed for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines. rsc.org Another study reported the regioselective oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyrimidines with various five-membered heteroarenes using Pd(OAc)₂ as the catalyst and AgOAc as the oxidant. rsc.org

Other Palladium-Catalyzed Reactions:

Palladium catalysts are also employed in other cross-coupling reactions, such as the Buchwald-Hartwig amination for introducing amino groups. For instance, the C2 position of the pyrazolo[1,5-a]pyrimidine-3-carboxylate can be functionalized with arylamines via a Buchwald-Hartwig reaction. Intramolecular cross-dehydrogenative coupling catalyzed by palladium has also been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines under mild conditions. acs.org

Copper-Catalyzed Ullmann-Type Coupling

Copper-catalyzed Ullmann-type coupling reactions are particularly useful for forming carbon-nitrogen bonds, providing a valuable method for the amination of the pyrazolo[1,5-a]pyrimidine scaffold.

An efficient method for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines utilizes a copper-catalyzed Ullmann-type coupling. mdpi.comnih.govresearchgate.net This reaction involves the coupling of various amines to 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors using CuI as a catalyst and a carbazole-based ligand. mdpi.comnih.govresearchgate.net The reaction proceeds rapidly under microwave heating in diethylene glycol (DEG), yielding the desired products in good to excellent yields. mdpi.comnih.govresearchgate.net This method is advantageous due to its short reaction time, broad substrate scope, and avoidance of toxic reagents. mdpi.comresearchgate.net It has been shown to be effective for both primary and secondary alkylamines, as well as various aryl- and heteroarylamines. mdpi.comnih.gov

Suzuki Coupling Reactions for this compound Functionalization

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming carbon-carbon bonds, and it has been extensively applied to the functionalization of the pyrazolo[1,5-a]pyrimidine core. encyclopedia.pubmdpi.com

This reaction typically involves the coupling of a halide (or triflate) with a boronic acid or its ester in the presence of a palladium catalyst and a base. It is a common strategy for adding functionalized aryl groups at various positions of the pyrazolo[1,5-a]pyrimidine ring, particularly at positions 3 and 5. encyclopedia.pub The reactions are often carried out in solvent mixtures like dioxane/water. mdpi.com

For example, a method for functionalizing the 5-position involves a one-pot synthesis where a hydroxyl group is first converted to a chloride, followed by a Suzuki coupling. encyclopedia.pub The functionalization of the 3-position has also been achieved with high reproducibility. encyclopedia.pub A convenient route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-ones from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been reported using a Suzuki-Miyaura reaction with a variety of aryl and heteroaryl boronic acids. rsc.org Furthermore, a second arylation at the C-5 position can be achieved under standard Suzuki-Miyaura conditions after activating the lactam function, leading to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. rsc.org

Table 2: Metal-Catalyzed Cross-Coupling Reactions for Pyrazolo[1,5-a]pyrimidine Functionalization
Reaction TypeCatalyst/ReagentsPosition FunctionalizedIntroduced GroupReference
Palladium-Catalyzed Direct C-H ArylationPd(OAc)₂ / AgOAcC7, C-H of heteroarenesAryl, Heteroaryl rsc.orgrsc.org
Copper-Catalyzed Ullmann-Type CouplingCuI / Carbazole-based ligandC3Amino mdpi.comnih.govresearchgate.net
Suzuki-Miyaura CouplingPdCl₂(PPh₃)₂ / BaseC3, C5Aryl, Heteroaryl encyclopedia.pubmdpi.comrsc.org

Novel and Emerging Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of innovative and efficient methods for constructing the pyrazolo[1,5-a]pyrimidine scaffold. These emerging routes offer advantages in terms of yield, regioselectivity, and substrate scope, providing access to a diverse array of functionalized derivatives.

Reactions Involving Acetylenic Esters and Ketenes

The reaction of aminopyrazoles with electron-deficient alkynes, such as acetylenic esters, represents a significant strategy for synthesizing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu Activated acetylenic substrates are potent Michael acceptors and are widely utilized in multicomponent reactions to create a variety of novel compounds. researchgate.net

One modern approach involves the reaction of 5-aminopyrazoles with acetylenic esters like dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, or ethyl propiolate. bme.huresearchgate.net These reactions can be facilitated by potassium bisulfate (KHSO₄) in aqueous media under ultrasound irradiation, which serves as a green and environmentally friendly method. bme.hu The process is believed to proceed via an aza-Michael addition of the aminopyrazole to the acetylenic ester, followed by cyclization and elimination to form the pyrazolopyrimidine ring system. bme.hu

Ketenes and their synthetic equivalents, such as ketene (B1206846) dithioacetals, are also valuable precursors for pyrazolo[1,5-a]pyrimidine synthesis. redalyc.orgnih.gov A notable method involves the reaction of cyanoacetohydrazide with ketene-S,S-acetals in dimethylformamide (DMF). redalyc.org This approach allows for the direct synthesis of substituted pyrazolo[1,5-a]pyrimidines with good yields and purity. redalyc.org Another example is the synthesis of a novel 3-cyano-2-(3-uracilyl-5-amino)pyrazolo[1,5-a]pyrimidine, which utilizes 5-aminouracil (B160950) and a ketene dithioacetal as starting materials. nih.gov Additionally, a one-step synthesis from saturated ketones and 3-aminopyrazoles has been developed, which involves the in situ formation of α,β-unsaturated ketones followed by a [3+3] annulation. acs.org

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines using Acetylenic Esters and Ketenes

Starting MaterialsReagents/ConditionsProduct ClassReference
5-Aminopyrazoles and Acetylenic Esters (e.g., DMAD)KHSO₄, Ultrasound, Aqueous MediaPyrazolo[1,5-a]pyrimidin-7(4H)-ones bme.hu
Cyanoacetohydrazide and Ketene-S,S-acetalsDimethylformamide (DMF), Room TemperatureSubstituted Pyrazolo[1,5-a]pyrimidines redalyc.org
5-Aminouracil and Ketene DithioacetalNot specified3-Cyano-2-(3-uracilyl-5-amino)pyrazolo[1,5-a]pyrimidine nih.gov
Saturated Ketones and 3-AminopyrazolesCu(II)-catalyst, [3+3] AnnulationDiversely substituted Pyrazolo[1,5-a]pyrimidines acs.org

Synthesis from N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide Precursors

The use of pre-functionalized pyrazoles, specifically N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, serves as a versatile platform for the synthesis of complex pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov This precursor contains multiple reaction sites, allowing for controlled cyclization reactions with various electrophiles to yield regioselective products. nih.govd-nb.info

One strategy involves the cyclization of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with different reagents under microwave-assisted conditions, which can effectively modulate the regioselectivity of the reaction. nih.govd-nb.info For instance, its reaction with cinnamonitriles and enaminones in pyridine at 120°C under controlled microwave heating leads to the high-yield, regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles. d-nb.info

Furthermore, this benzamide (B126) precursor can react with β-dicarbonyl compounds, such as acetylacetone (B45752) and ethyl acetoacetate, in the presence of piperidine (B6355638) in boiling ethanol. nih.gov This condensation reaction affords the corresponding N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamides, demonstrating the utility of this building block in creating analogues of biologically active compounds. nih.gov The synthesis of the precursor itself can be achieved through a multi-step process starting from the reaction of benzoyl isothiocyanate with malononitrile. nih.gov

Table 2: Examples of Pyrazolo[1,5-a]pyrimidines from N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide

PrecursorReactantConditionsProduct TypeReference
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamideCinnamonitriles / EnaminonesPyridine, 120°C, Microwave heating7-Amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles d-nb.info
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamideAcetylacetonePiperidine, Boiling EthanolN-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide nih.gov
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamideEthyl AcetoacetatePiperidine, Boiling EthanolN-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)benzamide nih.gov
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamideVarious ElectrophilesMicrowave-assisted reactionsRegioselective Pyrazolo[1,5-a]pyrimidines nih.gov

Pericyclic Reactions for this compound Core Construction

Pericyclic reactions offer an innovative and efficient alternative for constructing the fused pyrazolo[1,5-a]pyrimidine ring system, often without the need for an aminopyrazole starting material. evitachem.comnih.gov These methods, such as [4+2] cycloaddition reactions (Diels-Alder type), can provide high efficiency and scalability. evitachem.comnih.gov

A notable protocol developed by Ding and co-workers involves the synthesis of the fused ring system from acyclic precursors through a [4+2] cycloaddition. nih.gov This one-pot reaction is reported to be scalable, highlighting its potential for larger-scale production. nih.gov While specific details of the acyclic precursors were not fully elaborated in the provided sources, the general principle involves the formation of the bicyclic structure in a concerted or stepwise manner that differs from the traditional cyclocondensation of an aminopyrazole with a 1,3-bielectrophile. evitachem.comnih.govsmolecule.com This approach represents a creative modification of established methods, allowing for diverse structural modifications. nih.gov

Table 3: Overview of Pericyclic Reaction Approach

Reaction TypePrecursorsKey FeatureReference
[4+2] CycloadditionAcyclic PrecursorsOne-pot, scalable synthesis without aminopyrazole nih.gov
Pericyclic ReactionsNot specifiedConstruction of the fused ring system from acyclic starting materials evitachem.comsmolecule.com

Chemical Transformations and Derivatization of the Pyrazolo 1,5 a Pyrimidine 4h Core

Regioselective Functionalization of Pyrazolo[1,5-a]pyrimidine (B1248293) 4H

Regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core is a key strategy for synthesizing derivatives with specific properties. The inherent electronic nature of the fused ring system, with its π-excessive pyrazole (B372694) ring and π-deficient pyrimidine (B1678525) ring, dictates the preferred sites for various reactions.

Direct C-H arylation has been achieved with catalyst control to selectively target different positions on the pyrazolo[1,5-a]pyrimidine ring. nih.gov For instance, a palladium catalyst containing a phosphine (B1218219) ligand can direct arylation to the most acidic C7 position, while a phosphine-free palladium catalyst favors the more electron-rich C3 position. nih.gov This catalyst-dependent switch in regioselectivity provides a powerful tool for creating a diverse library of arylated pyrazolo[1,5-a]pyrimidines. nih.gov

Furthermore, N-iodosuccinimide (NIS) has been utilized to mediate a regioselective three-component cascade reaction for the C-3 alkylation of pyrazolo[1,5-a]pyrimidines. rsc.org This method involves the reaction of styrenes, diaryl dichalcogenides, and pyrazolo[1,5-a]pyrimidines, offering a cost-effective and rapid route to C-3 functionalized derivatives. rsc.org Similarly, direct C-H thio- and selenocyanation at the C3 position can be achieved with high regioselectivity using N-chlorosuccinimide (NCS) as a mediator. d-nb.info

Recent advancements have also demonstrated the use of hypervalent iodine(III) reagents to facilitate regioselective C(sp2)–H halogenation at the C3 position under aqueous and ambient conditions. rsc.org This environmentally friendly method uses potassium halides as the halogen source and provides good to excellent yields of C3-halogenated pyrazolo[1,5-a]pyrimidines. rsc.org The halogenated products serve as important building blocks for further functionalization through coupling reactions. nih.gov

Table 1: Examples of Regioselective Functionalization Reactions

Reaction TypePosition(s) FunctionalizedReagents/CatalystKey Features
C-H ArylationC3 or C7Pd catalyst (with/without phosphine ligand)Catalyst-controlled regioselectivity. nih.gov
C-3 AlkylationC3NIS, styrenes, diaryl dichalcogenidesTransition metal- and solvent-free. rsc.org
C-H Thio/SelenocyanationC3NCS, KSCN/KSeCNHigh regioselectivity and functional group tolerance. d-nb.info
C-H HalogenationC3Hypervalent iodine(III), KXAqueous, room temperature conditions. rsc.org

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic and electrophilic substitution reactions are fundamental transformations for modifying the pyrazolo[1,5-a]pyrimidine core. The positions 5 and 7 of the pyrimidine ring are particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of this ring. mdpi.com This reactivity allows for the introduction of a variety of substituents, including aromatic amines, alkylamines, cycloalkylamines, and alkoxides. mdpi.com For example, the chlorine atom at the C7 position is highly reactive towards nucleophilic substitution. nih.gov

Electrophilic substitution reactions, on the other hand, tend to occur at the electron-rich pyrazole moiety, primarily at the C3 position. rsc.org The orientation of electrophilic substitution can be highly dependent on the reagents used. cdnsciencepub.com For instance, nitration of the parent pyrazolo[1,5-a]pyrimidine with a mixture of nitric and sulfuric acids yields the 3-nitro derivative, while using nitric acid in acetic anhydride (B1165640) results in the 6-nitro compound. cdnsciencepub.com Bromination typically yields 3-bromo and 3,6-dibromo derivatives. cdnsciencepub.com

The introduction of nitro groups into the pyrazole ring can activate it for subsequent nucleophilic substitution. For example, 5,7-dimethyl-2,3-dinitropyrazolo[1,5-a]pyrimidine (B393497) undergoes regioselective nucleophilic substitution of the nitro group at the C2 position with various N-, S-, and O-nucleophiles. mathnet.ru

Oxidative and Reductive Modifications (e.g., Tetrahydropyrazolo[1,5-a]pyrimidine Formation)

Oxidative and reductive modifications of the pyrazolo[1,5-a]pyrimidine core lead to derivatives with altered electronic and conformational properties. Oxidation of dihydro derivatives, often formed as intermediates in multicomponent syntheses, can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the fully aromatic pyrazolo[1,5-a]pyrimidine. mdpi.com Atmospheric oxygen has also been employed as an environmentally friendly oxidant for the synthesis of these heterocycles from primary and secondary alcohols. rsc.org Furthermore, the formyl group at the C3 position can be oxidized to a carboxylic acid using reagents like Oxone. acs.org

Reduction of the pyrazolo[1,5-a]pyrimidine system preferentially occurs at the pyrimidine ring, leading to the formation of tetrahydropyrazolo[1,5-a]pyrimidines (THPPs). mdpi.com The electrochemical reduction of pyrazolo[1,5-a]pyrimidine-7-amines in acidic media results in the corresponding 4,5-dihydro compounds. cdnsciencepub.com These dihydro derivatives can be subsequently rearomatized. cdnsciencepub.com The reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines with complex hydrides can lead to the formation of up to four stereoisomers. mdpi.com Both syn- and anti-configured isomers have been isolated and characterized, with the anti-isomers exhibiting greater conformational lability. mdpi.com An efficient one-step synthesis of tetrahydropyrazolo[1,5-a]pyrimidines has been developed through the recyclization of N-arylitaconimides with aminopyrazoles. thieme-connect.comthieme-connect.com

Introduction of Heteroatomic and Polycyclic Moieties

The introduction of heteroatomic and polycyclic moieties onto the pyrazolo[1,5-a]pyrimidine scaffold significantly expands its structural diversity and potential applications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing aryl and heteroaryl groups. nih.gov These reactions have been used to synthesize a variety of derivatives, including those with indole (B1671886) and other heterocyclic substituents. nih.gov

The synthesis of polycyclic systems can be achieved through various strategies. For example, a bisbenzofuran derivative bearing two pyridopyrazolo[1,5-a]pyrimidine units has been synthesized. nih.gov The Vilsmeier-Haack reagent can be used for the regioselective formylation at the C3 position, and the resulting 3-formylpyrazolo[1,5-a]pyrimidines serve as key intermediates for the preparation of more complex functional fluorophores. acs.org

Derivatization for Fluorescent and Photophysical Applications

The pyrazolo[1,5-a]pyrimidine core is an excellent platform for the development of fluorescent probes and materials with interesting photophysical properties. bohrium.comnih.gov The fluorescence properties of these compounds are highly tunable by introducing different substituents onto the heterocyclic core. bohrium.com Generally, the introduction of electron-donating groups (EDGs) at position 7 enhances both the absorption and emission intensities, while electron-withdrawing groups (EWGs) have the opposite effect. nih.govrsc.org

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been synthesized, and their photophysical properties have been extensively studied. bohrium.com These compounds exhibit tunable fluorescence with quantum yields reaching up to 0.97. rsc.org The photophysical properties are highly dependent on the nature of the substituent at position 7. bohrium.com Some derivatives also exhibit strong solid-state emission. nih.gov

3-Formylpyrazolo[1,5-a]pyrimidines are valuable intermediates for creating novel functional fluorophores. acs.org The introduction of various functional groups at this position allows for the fine-tuning of the photophysical properties, leading to compounds with large Stokes shifts and high fluorescence quantum yields. acs.org The dipolar nature of the pyrazolo[1,5-a]pyrimidine scaffold, arising from its π-excessive pyrazole and π-deficient pyrimidine rings, is a key factor in its utility for developing photophysically active molecules. mdpi.com

Advanced Structural Elucidation and Conformational Analysis of Pyrazolo 1,5 a Pyrimidine 4h Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the molecule.

In ¹H NMR spectra of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, the proton at the C6 position typically appears as a singlet, while the C3-H proton also manifests as a singlet. bme.hu The chemical shifts of these protons, along with those of various substituents, offer insights into the electronic distribution within the fused ring system. bme.husctunisie.org For instance, in a series of 2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one derivatives, the C6-H proton was observed as a singlet at δ 5.71 ppm. semanticscholar.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon at the C7 position in pyrazolo[1,5-a]pyrimidin-7(4H)-ones gives a characteristic signal at a high chemical shift, often around 159-162 ppm, confirming the presence of the keto form. bme.hu Other carbon signals, such as those for C3, C3a, C5, C6, and C7, are assigned based on their chemical shifts and coupling patterns. bme.huacs.org

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) difference spectroscopy, are invaluable for determining stereochemistry and the regiochemistry of substitution. nih.govsemanticscholar.orglookchem.com By irradiating a specific proton, such as an N-H or a methyl group, enhancements in the signals of spatially proximate protons can be observed. This allows for the definitive assignment of substituent positions, which can be ambiguous in condensation reactions. For example, NOE experiments have been used to confirm the position of N-alkylation in pyrazolo[1,5-a]pyrimidine salts and to establish the phenolic form of hydroxyphenylazo derivatives. nih.govlookchem.com Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are also employed to establish C-H connectivities and further confirm structural assignments. calis.edu.cnsemanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazolo[1,5-a]pyrimidine Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Methyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate2.07 (s, 3H, CH₃), 3.87 (s, 3H, OCH₃), 4.29 (s, 1H, NH), 6.21 (s, 1H, C6-H), 6.69 (s, 1H, C3-H)14.8, 50.2, 89.80, 122.2, 141.8, 149.3, 158.3, 159.3, 162.2 bme.hu
Methyl 7-oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate3.76 (s, 3H, OCH₃), 4.56 (s, 1H, NH), 6.53 (s, 1H, C6-H), 6.80 (s, 1H, C3-H), 7.25–8.09 (m, 5H, C₆H₅)50.2, 99.8, 122.2, 126.4, 129.3, 129.4, 132.2, 139.3, 141.8, 158.3, 159.3, 162.2 bme.hu
2-Methyl-8-m-tolyl-7-phenylamino-4-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine2.64 (s, 3H, H₃C-C=N), 2.42 (s, 3H, m-H₃C-C₆H₄), 6.6 (s, 1H, HN-C₆H₅), 6.7-7.7 (m, ArH)25.07 (H₃C-C=N), 21.62 (m-H₃C-C₆H₄), 117.78 (CF₃), 158.85 (C2), 104.5 (C3), 132.74 (C4), 146.83 (C7), 121.15-146.83 (C₆H₅) sctunisie.org

X-ray Crystallography for Solid-State Structure and Crystal Packing

X-ray crystallography provides definitive proof of the molecular structure of pyrazolo[1,5-a]pyrimidine 4H derivatives in the solid state. It allows for precise measurement of bond lengths, bond angles, and torsion angles, which are crucial for confirming tautomeric forms and understanding intermolecular interactions.

For pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, X-ray analysis has been instrumental in confirming the predominance of the keto tautomer in the solid state. acs.org The measured carbon-oxygen bond length is consistent with a C=O double bond, rather than the C-O single bond expected in an enol form. acs.org For example, the C=O bond length in one derivative was found to be 1.23 ± 0.01 Å.

Crystal packing analysis reveals how molecules arrange themselves in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. researchgate.net In many pyrazolo[1,5-a]pyrimidine structures, hydrogen bonding involving the N-H group and the carbonyl oxygen is a dominant feature, leading to the formation of dimers or extended networks. The planarity of the fused ring system facilitates π-π stacking interactions between adjacent molecules. researchgate.net The specific substituents on the pyrazolo[1,5-a]pyrimidine core can significantly influence the crystal packing. researchgate.net For example, the crystal structure of a 5,6-diarylpyrazolo[1,5-a]pyrimidine derivative was confirmed by single-crystal X-ray diffraction analysis. amazonaws.com

Table 2: Crystallographic Data for a Representative Pyrazolo[1,5-a]pyrimidine Derivative
ParameterValueReference
Crystal SystemMonoclinic eurjchem.com
Space GroupP2₁/c eurjchem.com
a (Å)7.468 (5) eurjchem.com
b (Å)27.908 (17) eurjchem.com
c (Å)7.232 (4) eurjchem.com
β (°)104.291 (7) eurjchem.com
Volume (ų)1460.7 (15) eurjchem.com
Z4 eurjchem.com

Infrared and Mass Spectrometry for Molecular Characterization

Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental techniques for the initial characterization of newly synthesized this compound derivatives.

IR spectroscopy provides information about the functional groups present in a molecule. In pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a strong absorption band in the region of 1640-1681 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone group. semanticscholar.orgclockss.org The N-H stretching vibration is typically observed as a band in the range of 3166-3430 cm⁻¹. semanticscholar.orgclockss.org Other characteristic bands for C=C and C=N stretching vibrations within the heterocyclic rings are also observed. sctunisie.org

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule, which can aid in structural elucidation. Low-resolution mass spectrometry (LRMS) using techniques like electrospray ionization (ESI) is often used to confirm the molecular ion peak [M+H]⁺. bme.huacs.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. amazonaws.commdpi.com

Table 3: Spectroscopic Data for Molecular Characterization
TechniqueCharacteristic Features for Pyrazolo[1,5-a]pyrimidin-7(4H)-onesReference
Infrared (IR) SpectroscopyN-H stretch: 3166-3430 cm⁻¹ C=O stretch: 1640-1681 cm⁻¹ semanticscholar.orgclockss.org
Mass Spectrometry (MS)Observation of [M+H]⁺ or M⁺ peak corresponding to the molecular weight. bme.huacs.orgmdpi.com

Tautomeric Equilibrium Studies of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core can exist in several tautomeric forms. acs.org The predominant form is the 4H-keto tautomer, but the 1H-keto and enol forms are also plausible. The position of the tautomeric equilibrium can be influenced by the solvent, temperature, and the nature of substituents on the ring system.

As previously mentioned, X-ray crystallography has definitively shown that the 4H-keto tautomer is the favored form in the solid state. acs.org In solution, while the 4H-keto form is generally predominant, the presence of other tautomers cannot be entirely ruled out and may exist in equilibrium. google.com Computational studies, often using Density Functional Theory (DFT), have been employed to calculate the relative energies of the different tautomers, providing theoretical support for the experimentally observed predominance of the 4H-keto form. researchgate.net The stability of this tautomer is attributed to favorable resonance stabilization across the extended π-system. The synthesis of N-methylated and O-methylated analogues, which "lock" the molecule into a specific tautomeric form, has been used to probe the biological importance of the tautomeric equilibrium. acs.org

Conformational Analysis by Advanced Spectroscopic Techniques

The conformational flexibility of the pyrazolo[1,5-a]pyrimidine scaffold, particularly in non-aromatic or substituted derivatives, can be investigated using advanced spectroscopic techniques. For derivatives where the pyrimidine (B1678525) ring is reduced, such as in tetrahydropyrazolo[1,5-a]pyrimidines, the ring can adopt different conformations.

Advanced NMR techniques, especially 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for studying the conformation of these molecules in solution. mdpi.com By analyzing cross-peaks between protons that are close in space, it is possible to determine the relative stereochemistry and preferred conformation of the molecule. For example, in a study of syn- and anti-isomers of 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylates, NOESY experiments were crucial in distinguishing between the two diastereomers and analyzing their conformational preferences. mdpi.com The bicyclic core in the syn-configuration was found to be conformationally stable, while the trans-configured core was more labile. mdpi.com Computational modeling is often used in conjunction with experimental NMR data to calculate expected interproton distances for different conformations, aiding in the interpretation of the NOESY spectra. mdpi.com

Computational Chemistry and Molecular Modeling of Pyrazolo 1,5 a Pyrimidine 4h

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These studies provide insights into the electronic structure, reactivity, and intermolecular interactions that govern their biological and photophysical behaviors. jchemrev.comresearchgate.net

Density Functional Theory (DFT) has been widely employed to study pyrazolo[1,5-a]pyrimidine derivatives. jchemrev.com The B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) is commonly used to accurately model their geometrical parameters. semanticscholar.org These calculations are essential for understanding the stability of different isomers and tautomers. For instance, in the case of pyrazolo[1,5-a]pyrimidin-7(4H)-one, DFT calculations, supported by X-ray crystallography, have confirmed that the 4a tautomer is the most dominant and stable form. acs.orgnih.gov The C=O bond length of approximately 1.23 Å in this tautomer is consistent with a typical sp² C=O bond, distinguishing it from the 1.36 Å C–O bond expected in other tautomeric forms. acs.orgnih.gov

Semi-empirical methods, such as AM1, have also been utilized to compare the stability of intermediates formed during the synthesis of pyrazolo[1,5-a]pyrimidines. scielo.br These methods, while less computationally intensive than DFT, can provide valuable insights into reaction mechanisms. scielo.br For example, semi-empirical calculations have shown a significant energy difference (over 10 kcal mol-1) favoring the formation of an enaminone intermediate through the addition of the NH2 group of an aminopyrazole to the C-β position, guiding the regioselective synthesis of these compounds. scielo.br

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of molecules. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. researchgate.net

DFT calculations at the B3LYP/6-31G level have been used to investigate the electronic properties of D-π-A type pyrazolo[1,5-a]pyrimidine-based materials. nih.gov For a series of these compounds (PY1, PY2, and PY3), the calculated HOMO/LUMO values were -4.19/-2.02 eV, -4.30/-1.93 eV, and -4.35/-1.92 eV, respectively. nih.gov This resulted in energy gaps of 2.17 eV for PY1, 2.37 eV for PY2, and 2.43 eV for PY3. nih.gov These theoretical values align well with experimental data, confirming that functionalization at different positions of the pyrazolo[1,5-a]pyrimidine core can tune the electronic properties. nih.gov Specifically, functionalization at position 3 (PY1) leads to a lower LUMO value and a smaller band gap. nih.gov

The HOMO is primarily localized on the donor group, while the LUMO is distributed over the pyrazolo[1,5-a]pyrimidine acceptor core and the phenyl π-spacer, which is characteristic of charge transfer upon excitation. nih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and potential for biological activity due to easier charge transfer. researchgate.net

Table 1: Theoretical Electronic Properties of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
PY1 -4.19 -2.02 2.17
PY2 -4.30 -1.93 2.37
PY3 -4.35 -1.92 2.43

Data sourced from DFT calculations at the B3LYP/6-31G level. nih.gov

Theoretical calculations of dipole moments and Molecular Electrostatic Potentials (MEP) provide insights into the charge distribution and reactivity of pyrazolo[1,5-a]pyrimidine derivatives. jchemrev.comresearchgate.net The MEP is particularly useful for predicting sites for electrophilic and nucleophilic attack and understanding hydrogen bonding interactions. researchgate.net

DFT calculations have been used to determine the electric dipole moments of various pyrazolo[1,5-a]pyrimidine derivatives. jchemrev.comresearchgate.net In the design of pyrazolo-pyrimidine inhibitors of 11β-HSD1, the hydrogen-bond acceptor strength was calculated from the MEP using quantum mechanical theory. researchgate.net By modulating the acceptor strength, researchers were able to optimize the potency and other drug-like properties of the compounds. researchgate.net

The MEP maps highlight the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule. For pyrazolo[1,5-a]pyrimidines, the nitrogen atoms of the heterocyclic rings and the oxygen atom of a carbonyl group are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. researchgate.netdntb.gov.ua This information is critical for designing molecules with specific binding affinities for biological targets. researchgate.net

DFT calculations provide highly accurate predictions of the geometrical and structural parameters of pyrazolo[1,5-a]pyrimidine derivatives, which are often in good agreement with experimental data from X-ray crystallography. semanticscholar.orgacs.orgnih.gov These parameters include bond lengths, bond angles, and dihedral angles.

For a series of newly synthesized pyrazolo[3,4-d]pyrimidines, DFT calculations using the B3LYP hybrid functional with a 6–311++G(d,p) basis set accurately modeled the geometrical parameters. semanticscholar.org The pyrazolopyrimidine unit was found to be nearly planar, with a slight dihedral angle between the pyrazole (B372694) and pyrimidine (B1678525) rings. semanticscholar.org In another study on pyrazolo[1,5-a]pyrimidin-7(4H)-one, the calculated C=O bond length of 1.23 ± 0.01 Å was instrumental in confirming the dominant tautomeric form. acs.orgnih.gov

Table 2: Selected Calculated Geometrical Parameters for a Pyrazolo[1,5-a]pyrimidine Derivative

Parameter Calculated Value (Å or °)
C=O Bond Length 1.23 ± 0.01
C-N Bond Length (pyrimidine) Varies with substitution
C-N Bond Length (pyrazole) Varies with substitution
Dihedral Angle (pyrazole-pyrimidine) ~1.22

Data compiled from various DFT studies. semanticscholar.orgacs.orgnih.gov

Theoretical Prediction of Dipole Moments and Molecular Electrostatic Potentials (MEP)

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying the properties of single molecules, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of these compounds, particularly in a biological context.

Conformational analysis of pyrazolo[1,5-a]pyrimidine derivatives is essential for understanding how they interact with biological targets. nih.gov Different conformations can have vastly different binding affinities, and understanding the dynamic behavior of these molecules can provide a more complete picture of their pharmacological profiles. acs.org

Molecular dynamics (MD) simulations have been used to study the stability of pyrazolo[1,5-a]pyrimidine derivatives complexed with target proteins. nih.govniscpr.res.in For example, in a study of novel 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione based compounds as anti-tubercular agents, MD simulations were performed to assess the stability of the ligand-protein complex. nih.gov These simulations can reveal key interactions and conformational changes that occur upon binding. nih.gov

In another study, the introduction of polar functional groups at the C2 position of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was found to cause significant conformational changes, which were linked to a loss of antimicrobial activity. acs.org Conformational analysis of pyrazolo[1,5-c]pyrimidine (B12974108) C-nucleosides using NMR spectroscopy has also been performed to determine the preference for certain puckering forms and rotamers in solution. tandfonline.com Such studies are crucial for understanding the three-dimensional structure of these molecules and how it relates to their function.

Replica-Exchange Molecular Dynamics (REMD) for Conformational Sampling

Replica-Exchange Molecular Dynamics (REMD) is an enhanced sampling technique utilized to explore the conformational space of molecules more efficiently than conventional molecular dynamics simulations. magtech.com.cnnih.gov This method involves running multiple simulations of the same system in parallel at different temperatures. nih.govnih.gov Periodically, the coordinates of replicas at neighboring temperatures are exchanged, allowing conformations from higher-temperature simulations to overcome energy barriers and populate lower-temperature ensembles. nih.govnih.gov

In the context of pyrazolo[1,5-a]pyrimidine derivatives, REMD has been employed to perform conformational analyses. For instance, a study on 2-(1-alkylaminoalkyl)pyrazolo[1,5-a]pyrimidines, designed as respiratory syncytial virus (RSV) fusion protein inhibitors, used REMD to analyze the dihedral angle distributions between the pyrazolo[1,5-a]pyrimidine scaffold and the amide plane. jst.go.jp The simulations revealed that different substitutions on the acyclic chain at the C-2 position led to varied dihedral angle distributions, which correlated with their anti-RSV activity. jst.go.jp This suggests that the conformational flexibility, effectively sampled by REMD, is a key determinant of the biological function of these compounds. jst.go.jp

Table 1: Application of REMD in Conformational Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound SeriesComputational MethodKey FindingReference
2-(1-Alkylaminoalkyl)pyrazolo[1,5-a]pyrimidinesReplica-Exchange Molecular Dynamics (REMD)Revealed different dihedral angle distributions between the pyrazolo[1,5-a]pyrimidine scaffold and the amide plane, which correlated with anti-RSV activity. jst.go.jp jst.go.jp

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand ligand-target interactions at the molecular level.

Ligand-Target Interaction Profiling and Active Site Characterization

Molecular docking studies have been instrumental in characterizing the interactions between pyrazolo[1,5-a]pyrimidine derivatives and their biological targets. These studies help in identifying key amino acid residues in the active site that are crucial for binding and activity.

For example, in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors for various kinases, docking studies have elucidated the binding modes within the ATP-binding pocket. For Pim-1 kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold was found to be a highly selective core. nih.gov Optimization of substituents at the 3- and 5-positions was guided by docking, which highlighted the importance of hydrogen bonding interactions with residues like Asp-128 and Asp-131. nih.gov

Similarly, for dual inhibitors of CDK2 and TRKA kinases, docking simulations showed that the pyrazolo[1,5-a]pyrimidine scaffold facilitates hydrogen bonding with Leu83 of CDK2 and Met592 of TRKA. nih.govmdpi.com In the case of PI3Kδ inhibitors, the morpholine (B109124) ring at the 7-position of the pyrazolo[1,5-a]pyrimidine core was identified as essential for a critical hydrogen bond with Val-828 in the hinge region of the enzyme. nih.govmdpi.com

Furthermore, docking studies of pyrazolo[1,5-a]pyrimidine derivatives targeting MurA, an enzyme involved in bacterial cell wall biosynthesis, revealed that these compounds bind noncovalently at or near the fosfomycin (B1673569) binding site. acs.org For checkpoint kinase 1 (CHK1) inhibitors, docking was used to understand the structural requirements for binding, with the pyrazolo[1,5-a]pyrimidine analog fitting into the active site. tcmsp-e.com

These studies collectively demonstrate the power of molecular docking in profiling ligand-target interactions and characterizing the active sites of various enzymes, thereby guiding the rational design of more potent and selective inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.

Prediction of Binding Affinities and Orientations

Molecular docking not only predicts the binding pose of a ligand but also estimates its binding affinity, often expressed as a scoring function. This allows for the virtual screening of compound libraries and the prioritization of candidates for synthesis and biological evaluation.

In the pursuit of novel DPP-4 inhibitors, docking studies confirmed that the pyrazolo[1,5-a]pyrimidine core interacts with the S1 pocket of the enzyme, while its substituted aromatic ring interacts with the sub-S1 pocket, resembling the binding mode of known drugs like Alogliptin. nih.gov This understanding led to the design of highly potent inhibitors with IC50 values in the nanomolar range. nih.gov

For pyrazolo[1,5-a]pyrimidine-grafted coumarins designed as carbonic anhydrase (CA) inhibitors, docking studies provided insights into their binding modes with CA IX and CA XII. nih.gov The coumarin (B35378) motif was shown to occlude the active site entrance, and incorporated zinc-binding groups interacted with the catalytic zinc ion. nih.gov

In the context of antitubercular agents, the binding orientation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was investigated. acs.org Docking studies helped to understand how mutations in the target protein could affect the binding affinity and lead to resistance. acs.org

The predictive power of molecular docking for binding affinities and orientations has been consistently demonstrated across various studies on pyrazolo[1,5-a]pyrimidine derivatives, proving it to be an indispensable tool in modern drug discovery. mdpi.comekb.eg

Table 2: Molecular Docking and Binding Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

TargetKey Interactions/FindingsReference
Pim-1 KinaseHydrogen bonding with Asp-128 and Asp-131. nih.gov nih.gov
CDK2/TRKA KinasesHydrogen bonding with Leu83 (CDK2) and Met592 (TRKA). nih.govmdpi.com nih.govmdpi.com
PI3KδHydrogen bond between the morpholine oxygen and Val-828 in the hinge region. nih.govmdpi.com nih.govmdpi.com
MurANoncovalent binding at or near the fosfomycin binding site. acs.org acs.org
DPP-4Core interacts with the S1 pocket, and the aromatic ring with the sub-S1 pocket. nih.gov nih.gov
Carbonic Anhydrase (CA) IX/XIICoumarin motif occludes the active site entrance; zinc-binding groups interact with the catalytic zinc. nih.gov nih.gov

Computational Analysis of Reactivity and Regioselectivity

Computational methods, particularly density functional theory (DFT), are valuable for studying the electronic structure, reactivity, and regioselectivity of chemical reactions involving the pyrazolo[1,5-a]pyrimidine system. researchgate.netresearchgate.net

A study on the site-selective cross-coupling reactions of 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate employed computational analysis to explain the observed regioselectivity. rsc.org The Sonogashira-type coupling with terminal alkynes showed excellent selectivity for the C6-position. rsc.org Computational studies provided insights into the factors governing this preferential reactivity, aiding in the development of synthetic strategies for the diversification of the pyrazolo[1,5-a]pyrimidine scaffold. rsc.org

The synthesis of fluorinated pyrazolo[1,5-a]pyrimidines also presents regioselectivity challenges. For instance, the substituent on a carbonyl group was found to control the regioselectivity of the reaction. mdpi.com Computational studies can rationalize such observations by calculating the activation energies for different reaction pathways and analyzing the electronic properties of the reactants and intermediates. bohrium.com

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine 4h Analogues

Systematic Exploration of Substituent Effects on Biological Activity

Systematic modifications of the pyrazolo[1,5-a]pyrimidine (B1248293) core have been crucial in optimizing the biological activity of these analogues. Research has shown that the type and position of substituents play a significant role in determining the potency and selectivity of these compounds.

For instance, in the development of Pim-1 kinase inhibitors, modifications at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine scaffold were investigated. nih.gov It was found that the substituent at the 5-position was particularly critical for potency. nih.gov The presence of groups capable of hydrogen bonding, such as amines and hydroxyls, at this position enhanced inhibitory activity against Pim-1. nih.gov Specifically, an amino group at this position resulted in the most potent Pim-1 inhibition compared to hydroxyl, ether, or sulfone groups. nih.gov This highlights the importance of hydrogen bond donors for effective interaction with the target enzyme. nih.gov

In the context of antitubercular activity, a library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized to explore the impact of various substituents. Methylation of the core scaffold, either at the oxygen (O-Me) or nitrogen (N-Me), led to a loss of activity, indicating the importance of the unsubstituted core for antitubercular action.

Further studies on arylazopyrazolo[1,5-a]pyrimidines as potential MurA inhibitors revealed the influence of substituents on antibacterial efficacy. acs.org The introduction of different aromatic or heteroaromatic groups at position 7 was explored to understand their effect on activity. acs.org

The following table summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine analogues with varying substituents at the 5-position against Pim-1 kinase.

Compound5-SubstituentPim-1 IC₅₀ (nM)
7 trans-1,4-diaminocyclohexane15
9 Hydroxyl27
10 Hydroxyl35
11 Hydroxyl42
12 Ether80
13 Ether95
14 Sulfone110
16b Ketone75

Data sourced from a study on Pim-1 inhibitors. nih.gov

Impact of Substituent Position and Electronic Properties on Pharmacological Efficacy

The position and electronic nature of substituents on the pyrazolo[1,5-a]pyrimidine ring system have a profound effect on the pharmacological efficacy of its analogues. The π-deficient pyrimidine (B1678525) ring is susceptible to nucleophilic attack, while the π-rich pyrazole (B372694) ring is prone to electrophilic substitution, allowing for regioselective modifications. lupinepublishers.com

In the pursuit of dual inhibitors for CDK2 and TRKA kinases, the influence of substituents at positions 3, 6, and 7 was examined. mdpi.com Replacing an ester group (-COOEt) at the 3-position with a cyano group (-CN) significantly enhanced the inhibitory activity against both kinases. mdpi.com This suggests that a strong electron-withdrawing group at this position is favorable for activity. mdpi.com Furthermore, substitution on the phenyl ring at the 7-position also modulated activity, with a bromo-substituted phenyl group showing better efficacy than a chloro-substituted one. mdpi.com

Research on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones demonstrated that aryl rings at the R5 position with electron-withdrawing groups generally led to better activity. researchgate.net Conversely, bulky substituents like cyclohexyl and isobutyl at this position were not well-tolerated. researchgate.net

In a series of thiazole-based pyrazolo[1,5-a]pyrimidine hybrids, the electronic properties of substituents on an attached aryl ring were found to influence antibacterial activity. tandfonline.com Generally, electron-withdrawing groups on the aryl moiety linked to the thiazole (B1198619) unit reduced the antibacterial efficacy compared to an unsubstituted aryl group. tandfonline.com

The table below illustrates the effect of substituents at various positions on the dual inhibition of CDK2 and TRKA kinases.

Compound3-Substituent7-Aryl SubstituentCDK2 IC₅₀ (µM)TRKA IC₅₀ (µM)
6d CN-0.550.57
6n COOEt-0.780.98
6o COOEtChloro0.761.59
6p COOEtBromo0.671.34

Data sourced from a study on dual CDK2 and TRKA inhibitors. mdpi.com

Stereochemical Influence on Molecular Recognition and Bioactivity

The stereochemistry of substituents on the pyrazolo[1,5-a]pyrimidine scaffold can have a significant impact on molecular recognition and, consequently, on biological activity. When substituents create chiral centers, the resulting stereoisomers can exhibit different potencies and selectivities due to their distinct three-dimensional arrangements, which affect how they fit into the binding sites of their biological targets.

For instance, the reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can lead to the formation of up to four possible stereoisomers of the corresponding tetrahydropyrazolo[1,5-a]pyrimidine (THPP). mdpi.com These stereoisomers, having different spatial orientations, are expected to possess varying levels of biological activity. mdpi.com However, literature has primarily described the formation of only the syn-isomers, which are the (5S,7R) and (5R,7S) enantiomeric pair. mdpi.com This highlights the importance of controlling and characterizing the stereochemistry of these compounds to fully understand their structure-activity relationships.

In the context of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives, the conformational rigidity imposed by the macrocycle can pre-organize the molecule into a bioactive conformation, leading to improved binding affinity and selectivity. mdpi.com This was observed in a series of macrocyclic Trk inhibitors, where the macrocyclic structure offered advantages over acyclic analogues. mdpi.com

Pharmacophore Elucidation and Development for Targeted Intervention

Pharmacophore modeling is a crucial tool for understanding the key structural features required for the biological activity of pyrazolo[1,5-a]pyrimidine analogues and for designing new, more potent and selective compounds. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target.

For antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, SAR studies helped to identify the key features of the pharmacophore. nih.gov These studies led to significant improvements in antitubercular activity by optimizing the substituents around the core scaffold.

The development of dual CDK2 and TRKA inhibitors also benefited from pharmacophore-based design. nih.gov By combining the pharmacophoric features of known CDK and TRK inhibitors, novel pyrazolo[1,5-a]pyrimidine derivatives were designed with the aim of achieving dual inhibitory activity. nih.gov The core scaffold was chosen for its ability to occupy the ATP-binding site of both kinases. nih.gov

Pharmacological Target Identification and Mechanisms of Action Non Clinical Focus

Protein Kinase Inhibition Studies

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a significant framework in the development of protein kinase inhibitors, which are crucial in targeted therapies for diseases like cancer. rsc.orgresearchgate.netnih.govmdpi.com These compounds are recognized for their ability to mimic ATP, the primary energy currency for kinase-catalyzed phosphorylation, allowing them to interact with the ATP-binding pocket of various kinases. nih.gov This interaction is a key mechanism through which they exert their inhibitory effects.

Inhibition of ATP-Binding Sites and Allosteric Modulation

Pyrazolo[1,5-a]pyrimidine derivatives primarily function as ATP-competitive inhibitors. vulcanchem.com They achieve this by binding to the hinge region of the ATP-binding site on the kinase, effectively blocking the substrate from accessing the catalytic site and preventing phosphorylation. nih.govresearchgate.net This mode of action is a common strategy for developing targeted cancer therapies, as it disrupts the signaling pathways that drive cancer cell proliferation and survival. nih.gov

In addition to competitive inhibition, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as allosteric inhibitors. rsc.orgnih.govvulcanchem.com These compounds bind to a site distinct from the ATP-binding pocket, inducing a conformational change in the enzyme that reduces its activity. muni.cz This dual mechanism of action, engaging in both ATP-competitive and allosteric inhibition, provides versatility in developing inhibitors with improved selectivity and effectiveness. nih.gov

Specific Kinase Targets

Research has identified numerous specific kinase targets for pyrazolo[1,5-a]pyrimidine-based inhibitors. These compounds have demonstrated inhibitory activity against a wide range of kinases, highlighting the scaffold's broad therapeutic potential. rsc.orgvulcanchem.com

CK2 (Casein Kinase 2): Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CK2, a kinase implicated in various cancers. mdpi.combiorxiv.orgnih.govacs.org Some of these inhibitors exhibit nanomolar to low micromolar inhibitory concentrations (IC₅₀). mdpi.com For instance, the compound 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine has an IC₅₀ of 45 nM against CK2. mdpi.com Optimization of this scaffold has led to highly selective CK2 inhibitors. biorxiv.orgnih.gov

EGFR (Epidermal Growth Factor Receptor): Derivatives targeting EGFR have shown potential in treating non-small cell lung cancer (NSCLC). rsc.orgnih.govvulcanchem.com By blocking the ATP-binding site of EGFR, these compounds inhibit the signaling cascades that promote cancer cell growth. nih.gov

B-Raf and MEK: The inhibitory effects of pyrazolo[1,5-a]pyrimidines on B-Raf and MEK kinases are particularly relevant in the context of melanoma. rsc.orgnih.govvulcanchem.com Novel derivatives have been identified as B-Raf kinase inhibitors. nih.gov

PDE4 (Phosphodiesterase 4) and BCL6: These have also been noted as targets for pyrazolo[1,5-a]pyrimidine inhibitors. rsc.orgvulcanchem.com

DRAK1 (Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1): Macrocyclic pyrazolo[1,5-a]pyrimidines have been developed as highly selective inhibitors of DRAK1. nih.gov One such inhibitor, CK156, shows high in vitro potency with a dissociation constant (KD) of 21 nM. nih.gov

CDKs (Cyclin-Dependent Kinases): Several pyrazolo[1,5-a]pyrimidine compounds have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9. researchgate.netnih.govgoogle.comrcsb.org For example, the compound BS-194 inhibits CDK2 with an IC₅₀ of 3 nM and CDK1 with an IC₅₀ of 30 nM. nih.gov Structure-guided design has led to the development of pyrazolo[1,5-a]pyrimidines with high potency for human CDK2. researchgate.netrcsb.org

Pim-1 Kinase: Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as potent and selective inhibitors of Pim-1 kinase, with many exhibiting nanomolar inhibitory activity. nih.gov

KDM5 and PI3Kδ: These kinases are also among the targets of pyrazolo[1,5-a]pyrimidine-based inhibitors.

TRKA (Tropomyosin Receptor Kinase A): The pyrazolo[1,5-a]pyrimidine framework is prominent in the development of TRK inhibitors. mdpi.com Marketed drugs for NTRK fusion cancers, such as Larotrectinib and Entrectinib, feature this scaffold. mdpi.com Novel derivatives have shown significant inhibition against TrkA, TrkB, and TrkC. mdpi.com

Analysis of Kinase Selectivity and Inhibition Profiles

The selectivity of pyrazolo[1,5-a]pyrimidine inhibitors is a critical aspect of their development to minimize off-target effects. rsc.org Kinase selectivity profiles are often determined by screening compounds against a panel of kinases.

For example, a class of KDR kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold showed modest selectivity for KDR versus highly homologous kinases like PDGFRβ, Flt-1, and Flt-4, and moderate to high selectivity against FGFR-1, FGFR-2, and SRC kinases. sci-hub.se

In the context of Pim-1 inhibitors, a pyrazolo[1,5-a]pyrimidine compound was found to be highly selective when tested against a panel of 119 oncogenic kinases. nih.gov Similarly, optimization of a pyrazolo[1,5-a]pyrimidine scaffold for CK2 inhibition led to a compound, IC20, with exclusive selectivity for CK2. biorxiv.orgnih.gov

Macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold has been a successful strategy to enhance selectivity. This approach was used to develop highly selective inhibitors for both CK2 and DRAK1. biorxiv.orgnih.gov

Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Kinases
Compound/Derivative SeriesTarget KinaseInhibitory Concentration (IC₅₀/KD)Reference
3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidineCK245 nM (IC₅₀) mdpi.com
CK156DRAK121 nM (KD) nih.gov
BS-194CDK23 nM (IC₅₀) nih.gov
BS-194CDK130 nM (IC₅₀) nih.gov
BS-194CDK990 nmol/L (IC₅₀) nih.gov
IC20 (31)CK212 nM (KD) biorxiv.orgnih.gov
Compound 32TrkA1.9 nM (IC₅₀) mdpi.com
Compound 32TrkB3.1 nM (IC₅₀) mdpi.com
Compound 32TrkC2.3 nM (IC₅₀) mdpi.com

Enzyme Inhibition Beyond Kinases

The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends beyond kinase inhibition to other classes of enzymes.

DPP-4 (Dipeptidyl Peptidase-4): Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives has led to the discovery of potent and highly selective DPP-4 inhibitors for the potential treatment of type 2 diabetes. nih.gov One such compound, c24, exhibited an IC₅₀ of 2 nM, showing a significant increase in inhibitory activity compared to earlier compounds and remarkable selectivity over DPP-8 and DPP-9. nih.gov Docking studies confirmed that the pyrazolo[1,5-a]pyrimidine core interacts with the S1 pocket of the enzyme. nih.gov

MurA: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as promising inhibitors of MurA, an essential enzyme in bacterial cell wall biosynthesis. acs.org Inhibition of MurA disrupts cell integrity, leading to bacterial lysis. One derivative, 4c, demonstrated a strong effect on the MurA enzyme with an IC₅₀ of 3.27 ± 0.2 μg/mL. acs.org

Antimicrobial Mechanism Investigations

Pyrazolo[1,5-a]pyrimidines have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antiviral, and antitubercular effects. semanticscholar.orgresearchgate.net

Interference with Bacterial Cellular Processes and Pathways

The antimicrobial mechanism of pyrazolo[1,5-a]pyrimidines often involves the disruption of essential bacterial processes.

Inhibition of Cell Wall Synthesis: As mentioned, the inhibition of the MurA enzyme is a key mechanism of action for some pyrazolo[1,5-a]pyrimidine derivatives. acs.org By targeting this enzyme, these compounds interfere with the peptidoglycan pathway, which is crucial for the synthesis of the bacterial cell wall. acs.org

Disruption of Iron Homeostasis: Some pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been shown to interfere with iron homeostasis in mycobacteria by directly binding to intracellular Fe²⁺. acs.org

Biofilm and Quorum-Sensing Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have shown the ability to inhibit biofilm formation in bacteria such as S. aureus and P. aeruginosa. mdpi.com This is often linked to the interference with quorum-sensing (QS) mechanisms, which are cell-to-cell communication processes that regulate biofilm formation. mdpi.com

Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
DerivativeTarget Organism/ProcessObserved EffectReference
Arylazopyrazolo[1,5-a]pyrimidine 4cMurA enzymeIC₅₀ = 3.27 ± 0.2 μg/mL acs.org
5,7-dimethyl pyrazolo[1,5-a]pyrimidine 6S. aureus biofilm formation80 ± 0.63% inhibition mdpi.com
5,7-dimethyl pyrazolo[1,5-a]pyrimidine 6P. aeruginosa biofilm formation76 ± 0.52% inhibition mdpi.com

Inhibition of Viral Replication Mechanisms (e.g., RSV Fusion Protein)

Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of the Respiratory Syncytial Virus (RSV) fusion (F) protein. nih.govnih.gov The RSV F protein is crucial for the virus's entry into host cells by mediating the fusion of the viral envelope with the cell membrane. asm.orgresearchgate.net

The mechanism of action of these inhibitors involves binding to a specific pocket within the central cavity of the prefusion conformation of the RSV F protein. researchgate.net This binding event stabilizes the protein in its metastable prefusion state, effectively preventing the conformational changes necessary for membrane fusion. researchgate.net By locking the F protein in this inactive state, the pyrazolo[1,5-a]pyrimidine compounds hinder viral entry and subsequent replication. asm.org

Several studies have focused on optimizing the structure of these derivatives to enhance their antiviral potency. For instance, the introduction of a piperidine (B6355638) ring at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold, as seen in compounds like presatovir, has been shown to be crucial for maintaining the appropriate dihedral angle for potent anti-RSV activity. nih.gov Further modifications, such as the development of macrocyclic derivatives, have led to compounds with low nanomolar to subnanomolar activities against wild-type RSV. nih.gov

Notably, some of these compounds have also demonstrated efficacy against drug-resistant RSV strains. nih.govmdpi.com For example, macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have shown activity against the D486N mutant, a known resistance mutation. nih.govasm.org A resistant virus strain selected through serial passage was found to have an L141F mutation in the F protein, highlighting a different resistance pathway. asm.org

Table 1: Antiviral Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against RSV

Compound Target Mechanism of Action Antiviral Activity (EC50) Reference
Presatovir (GS-5806) RSV F Protein Fusion Inhibitor 0.43 nM (mean against 75 clinical isolates) nih.govacs.org
12b (macrocyclic derivative) RSV F Protein Fusion Inhibitor Potent activity against wild-type RSV A2 nih.gov
12h (macrocyclic derivative) RSV F Protein Fusion Inhibitor Single-digit nanomolar potency against D486N mutant nih.gov
9c RSV F Protein Fusion Inhibitor < 1 nM nih.gov
14f RSV F Protein Fusion Inhibitor 0.15 nM nih.gov
TP0591816 RSV F Protein Fusion Inhibitor 0.255 nM (RSV A2), 0.0824 nM (RSV 18537) asm.org

Antiproliferative Mechanisms in Cellular Models

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of antiproliferative agents, primarily due to its ability to inhibit various protein kinases involved in cancer cell signaling. nih.govrsc.org These compounds have demonstrated cytotoxicity and antiproliferative effects across a range of cancer cell lines, including those from lung, breast, prostate, and liver cancers. rsc.orgtubitak.gov.tr

The primary antiproliferative mechanism of many pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases. nih.govresearchgate.net They can act as ATP-competitive or allosteric inhibitors of key kinases that regulate cell growth, proliferation, and survival. nih.govrsc.org Some of the kinases targeted by these compounds include:

Cyclin-Dependent Kinases (CDKs) : Inhibition of CDKs, such as CDK2, disrupts the cell cycle, leading to cell cycle arrest and apoptosis. nih.govekb.eg

Epidermal Growth Factor Receptor (EGFR) : Derivatives targeting EGFR have shown promise in treating non-small cell lung cancer. nih.govrsc.org

B-Raf and MEK : Inhibition of these kinases is particularly relevant in melanoma. nih.govrsc.org

Pim-1 Kinase : Certain derivatives are highly selective inhibitors of Pim-1 kinase, which is involved in cell survival and proliferation. nih.gov

Tropomyosin Receptor Kinases (Trks) : Several potent Trk inhibitors are based on the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.com

Beyond kinase inhibition, these compounds can induce apoptosis (programmed cell death) and cell cycle arrest. rsc.org For instance, some chalcone-linked pyrazolo[1,5-a]pyrimidines have been shown to arrest the cell cycle at the subG1 phase and induce apoptosis by modulating the expression of proteins like p53, p21, Bax, and Bcl-2. rsc.org Other derivatives have been found to arrest the cell cycle in the S-phase. researchgate.net

Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Lines

Compound Cancer Cell Line(s) Mechanism of Action IC50/EC50 Reference
5a Lung (A549) Cytotoxicity, Growth Inhibition 5.00 ± 0.50 µg/mL tubitak.gov.tr
5c Lung (A549), Liver (HepG2), Breast (MCF-7) Cytotoxicity, Growth Inhibition - tubitak.gov.tr
6h Breast (MDA-MB-231) Antiproliferative, Cell Cycle Arrest (subG1), EGFR/STAT3 inhibition 2.6 µM rsc.org
5d Lung (A-549) Anticancer, CK2/CDK9 inhibition (docking) 7.19 ± 0.34 µM ekb.eg
RD-I-53 Ovarian (A2780), Breast (MCF-7, MDA-MB-468) VPS34 and JAK1-JH2 pseudokinase inhibition 0.9 µM (A2780) byu.edubyu.edu
5b Colon (HCT-116) Anticancer, CDK2 kinase inhibition (docking) 8.64 µM ekb.eg
4u Oral Cancer (CAL 27) Antiproliferative, PKM2 activation, Apoptosis, S-phase arrest 7.49 µM researchgate.net

Modulation of Biological Receptor Systems

The versatility of the pyrazolo[1,5-a]pyrimidine framework allows it to interact with and modulate a diverse array of biological receptors beyond protein kinases. researchgate.net This has opened avenues for their investigation in various therapeutic areas, including neuropharmacology.

One notable area of receptor modulation is their interaction with GABA-A receptors . Compounds like Ocinaplon and Lorediplon are modulators of this receptor, with Ocinaplon showing selectivity for the α1 subunit, which allows it to function as an anxiolytic with potentially fewer side effects. byu.edu

Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been identified as ligands for estrogen receptors . mdpi.com For example, certain conjugates have been shown to inhibit ERα, providing a dual benefit of direct cell proliferation inhibition and modulation of hormone receptor signaling pathways that drive cancer growth. nih.gov

The ability to introduce diverse functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold through various synthetic strategies allows for the fine-tuning of their interactions with specific biological targets. nih.govresearchgate.net This structural flexibility is key to their capacity to modulate different receptor systems and achieve desired pharmacological effects.

Preclinical Biological Evaluation of Pyrazolo 1,5 a Pyrimidine 4h Derivatives

In Vitro Enzymatic Inhibition Assays

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core have been extensively evaluated in enzymatic assays, demonstrating potent inhibitory activity against a wide range of protein kinases and other enzymes. These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site. nih.govbiorxiv.org

A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were assessed for their ability to inhibit the HCV NS5B RNA-dependent RNA polymerase, with several compounds showing potent activity in enzymatic assays. nih.gov In the realm of cancer therapy, pyrazolo[1,5-a]pyrimidines have been developed as inhibitors for numerous kinases. For instance, derivatives have been synthesized as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). nih.govmdpi.com Compounds 6s and 6t showed potent dual inhibitory activity, with IC50 values of 0.23 µM and 0.09 µM against CDK2, and 0.45 µM (for 6s ) against TRKA, respectively. nih.govmdpi.com

Other targeted kinases include:

Pim-1 Kinase : A series of pyrazolo[1,5-a]pyrimidine compounds were identified as potent and selective inhibitors of Pim-1 kinase, a target for cancers involving abnormal cell growth. scispace.com

Phosphoinositide 3-Kinase δ (PI3Kδ) : Researchers designed a library of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives, identifying compounds with IC50 values in the low nanomolar range and high selectivity for the PI3Kδ isoform. nih.gov

Casein Kinase 2 (CK2) : Optimization of the pyrazolo[1,5-a]pyrimidine scaffold led to the development of highly selective CK2 inhibitors. biorxiv.org

KDR Kinase : Modifications to this class of compounds improved their inhibitory activity against KDR kinase (VEGFR-2). sci-hub.se

MurA Enzyme : In the context of antimicrobial research, novel arylazopyrazolo[1,5-a]pyrimidines have been identified as promising inhibitors of the MurA enzyme, which is crucial for bacterial cell wall biosynthesis. acs.org Compound 4c demonstrated a significant effect on the MurA enzyme with an IC50 of 3.27 ± 0.2 μg/mL. acs.org

CompoundTarget EnzymeIC50 Value (µM)Reference
6tCDK20.09 nih.govmdpi.com
6sCDK20.23 nih.govmdpi.com
6sTRKA0.45 nih.govmdpi.com
Ribociclib (Reference)CDK20.07 nih.govmdpi.com
Larotrectinib (Reference)TRKA0.07 nih.govmdpi.com
CPL302253 (54)PI3Kδ0.0028 nih.gov
4cMurA Enzyme3.27 ± 0.2 (µg/mL) acs.org

Cellular Assays for Antiproliferative and Cytotoxic Effects (Non-Human Cell Lines)

The antiproliferative and cytotoxic potential of pyrazolo[1,5-a]pyrimidine 4H derivatives has been evaluated in various cellular assays. While many studies focus on human cell lines due to their relevance in cancer research, these in vitro systems are crucial for preclinical assessment.

A study on pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues identified as potential antituberculosis leads also assessed their cytotoxicity. acs.org Several compounds, including P19 , P24 , and P25 , were selected for further studies based on their low cytotoxicity against the human liver cancer cell line HepG2. acs.org

In a broader screening effort, a set of pyrazolo[1,5-a]pyrimidine derivatives designed as dual CDK2/TRKA inhibitors were evaluated for antiproliferative effects across the NCI-60 panel of human cancer cell lines. nih.govmdpi.com Among the tested derivatives, compound 6n was noted for its broad-spectrum anticancer activity, achieving a mean growth inhibition of 43.9% across 56 different cell lines. nih.govmdpi.com

Furthermore, the cellular activity of Pim-1 kinase inhibitors was confirmed through assays measuring the phosphorylation of the BAD protein, a known substrate of Pim-1. scispace.com Selected compounds demonstrated the ability to suppress BAD phosphorylation in a cell-based assay. scispace.com Their impact on cell viability was also assessed in a 2-dimensional colony formation (clonogenic cell survival) assay, where they showed submicromolar potency, suggesting that the observed cellular activity was mediated through the inhibition of Pim-1. scispace.com

In Vitro Antimicrobial Susceptibility Testing

The pyrazolo[1,5-a]pyrimidine scaffold has been a source of promising antimicrobial agents, particularly against bacteria.

A significant focus has been on developing antitubercular agents. Pyrazolo[1,5-a]pyrimidin-7(4H)-one was initially identified as a potential lead against tuberculosis through high-throughput screening. acs.org Subsequent structure-activity relationship (SAR) studies led to the synthesis of a library of analogues with substantially improved activity against Mycobacterium tuberculosis (Mtb). acs.org Antimicrobial susceptibility testing was performed against the Mtb H37Rv strain, and the most promising compounds also showed activity against Mtb within macrophages. acs.org

In another study, novel arylazopyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antibacterial properties. acs.org These compounds were built upon the known antimicrobial activity of the pyrazolopyrimidine scaffold. acs.org The most promising compound, 4c , was further tested to determine its Minimum Inhibitory Concentration (MIC). acs.org Additionally, this compound was assessed for its ability to prevent biofilm formation by E. coli and Streptococcus faecalis. acs.org

Compound ClassTarget OrganismActivity NotedReference
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesMycobacterium tuberculosis H37RvAntitubercular activity in vitro and within macrophages acs.org
Arylazopyrazolo[1,5-a]pyrimidines (e.g., 4c)E. coli, Streptococcus faecalisAntibacterial and antibiofilm activity acs.org

Pharmacological Characterization in Non-Human Biological Systems (e.g., IC50, Selectivity Scores)

A key aspect of the preclinical evaluation of pyrazolo[1,5-a]pyrimidine derivatives is the detailed characterization of their potency and selectivity. This is often quantified using metrics like the half-maximal inhibitory concentration (IC50) and selectivity scores, which compare the inhibition of the primary target to off-target enzymes.

Derivatives developed as PI3Kδ inhibitors were tested against both PI3Kδ and PI3Kα kinase isoforms to determine selectivity. mdpi.com The activity of these compounds for the PI3Kδ isoform ranged from an IC50 of 0.5 µM to 45 µM, while inhibition of the PI3Kα isoform ranged from 1.06 µM to over 60 µM. mdpi.com This resulted in an α/δ selectivity ranging from 1 to 30. mdpi.com The most potent compound, CPL302253 (54) , exhibited an IC50 of 2.8 nM for PI3Kδ. nih.gov

For Pim-1 inhibitors, selectivity was a critical optimization goal. The lead compounds were found to be dual inhibitors of Pim-1 and Flt-3, but they were 2- to 15-fold more potent against Pim-1. scispace.com Crucially, these compounds showed weak inhibition of Pim-2, with most having low micromolar IC50 values against this related kinase, indicating good selectivity between Pim family members. scispace.com The lead compound was also tested against a panel of 119 oncogenic kinases and proved to be highly selective. scispace.com

Similarly, research into CK2 inhibitors focused on improving selectivity over other kinases. Optimization of the pyrazolo[1,5-a]pyrimidine scaffold led to compound IC20 (31) , which displayed high in vitro potency for CK2 (Kd = 12 nM) and excellent selectivity. biorxiv.org This was an improvement over other known CK2 inhibitors which often have significant off-target activity on kinases like DAPK3, FLT3, and PIM1. biorxiv.org

Compound SeriesPrimary TargetIC50 / PotencySelectivity ProfileReference
Indole (B1671886) DerivativesPI3KδIC50: 0.0028 µM - 45 µM1 to 30-fold selective over PI3Kα nih.govmdpi.com
Pim-1 InhibitorsPim-1Sub-µM IC502 to 15-fold selective over Flt-3; weak inhibition of Pim-2; highly selective across 119 kinases scispace.com
CK2 Inhibitors (e.g., IC20)CK2Kd = 12 nMHighly selective for CK2 over a panel of other kinases biorxiv.org
Dual Inhibitors (e.g., 6s, 6t)CDK2/TRKAIC50: 0.09 µM - 0.45 µMDesigned as dual inhibitors nih.govmdpi.com

Medicinal Chemistry and Drug Design Strategies Utilizing Pyrazolo 1,5 a Pyrimidine 4h Scaffolds

Lead Identification and Optimization Approaches

The discovery of new drug candidates based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold often begins with the identification of a promising lead compound, which is then optimized to enhance its therapeutic properties. nih.gov

Virtual Screening and High-Throughput Screening in Lead Discovery

High-throughput screening (HTS) and virtual screening are powerful tools for identifying initial hits from large compound libraries. nih.govbyu.edu HTS involves the rapid, automated testing of thousands of compounds to identify those with activity against a specific biological target. For instance, an HTS campaign led to the discovery of a pyrazolo[1,5-a]pyrimidine-3-carboxylate as a lead compound for B-Raf inhibition. nih.gov Similarly, HTS identified an initial hit for Pim kinase inhibitors, which was then further optimized. nih.govresearchgate.net

Rational Design for Potency and Selectivity Enhancement

Once a lead compound is identified, rational design strategies are employed to improve its potency and selectivity. This process is heavily guided by structure-activity relationship (SAR) studies, which explore how different chemical modifications to the scaffold affect its biological activity. mdpi.comrsc.org

Key strategies in the rational design of pyrazolo[1,5-a]pyrimidine derivatives include:

Modifications to the Core Scaffold: Substitutions at various positions of the pyrazolo[1,5-a]pyrimidine ring system can significantly impact potency and selectivity. nih.govmdpi.com For example, in the development of Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be crucial for hinge binding interactions with the Met592 residue. mdpi.com

Introduction of Specific Functional Groups: The addition of functional groups can enhance binding affinity and selectivity. For instance, incorporating a morpholine (B109124) group improved selectivity by reducing off-target effects in Trk inhibitors. mdpi.com Similarly, the presence of a carboxamide group was shown to significantly enhance the activity of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives as TrkA inhibitors. mdpi.com

Conformational Constraint: Limiting the flexibility of a molecule can lock it into a bioactive conformation, leading to improved potency. This was demonstrated in the design of casein kinase 2 (CK2) inhibitors, where macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold led to highly potent and selective compounds. biorxiv.org

The following table summarizes the findings of several studies on the rational design of pyrazolo[1,5-a]pyrimidine-based inhibitors.

TargetLead Compound/ScaffoldKey Modifications for Potency/SelectivityResulting Compound/Activity
Trk Kinases Pyrazolo[1,5-a]pyrimidineAddition of a morpholine group, fluorine incorporation, and a pyridine (B92270) ring. mdpi.comImproved selectivity and potency, with reduced off-target effects. mdpi.com
Pim-1 Kinase Pyrazolo[1,5-a]pyrimidineSystematic modifications around the core based on co-crystal structures. nih.govscispace.com10,000-fold increase in potency against Pim-2, resulting in a lead with low picomolar potency. nih.govresearchgate.net
CDK2/TRKA Pyrazolo[1,5-a]pyrimidineStructural optimization to enhance dual inhibitory potential. mdpi.comCompounds 6t and 6s showed potent dual inhibition with IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, respectively. mdpi.com
Casein Kinase 2 (CK2) Pyrazolo[1,5-a]pyrimidineMacrocyclization and optimization of the hinge-binding moiety. biorxiv.orgCompound IC20 displayed high in vitro potency (KD = 12 nM) and exclusive selectivity for CK2. biorxiv.org
TTK Kinase Imidazo[1,2-a]pyrazinesScaffold hopping to pyrazolo[1,5-a]pyrimidines and incorporation of polar moieties. nih.govIdentification of CFI-402257 , a potent (TTK Ki = 0.1 nM) and highly selective anticancer agent. nih.gov

Scaffold Hopping and Fragment-Based Drug Design in Pyrazolo[1,5-a]pyrimidine 4H Development

Scaffold hopping and fragment-based drug design (FBDD) are innovative strategies that have been successfully applied to the development of pyrazolo[1,s-a]pyrimidine-based drugs. bohrium.com

Scaffold hopping involves replacing the central core of a known active compound with a structurally different scaffold while retaining the original biological activity. nih.gov This technique was employed in the discovery of novel Threonine Tyrosine Kinase (TTK) inhibitors, where researchers started with known imidazo[1,2-a]pyrazines and, through a process of exploration, arrived at the pyrazolo[1,5-a]pyrimidine scaffold as a highly potent alternative. nih.gov Similarly, ring-opening and scaffold-hopping strategies were used to design 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives to overcome resistance in TRK inhibitors. nih.gov

Fragment-based drug design (FBDD) starts with the identification of small, low-affinity chemical fragments that bind to the target protein. These fragments are then grown or linked together to create a more potent lead compound. In the context of pyrazolo[1,5-a]pyrimidine development, fragment screening has been used to identify starting points for inhibitor design. For example, in the development of Pim-1 inhibitors, a fragment, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, which was initially inactive, was elaborated by adding substituents at the 3- and 5-positions to achieve a potent inhibitor with a 27 nM IC50. scispace.com

Strategies for Overcoming Molecular Challenges (e.g., Drug Resistance, Off-Target Interactions)

Despite the promise of pyrazolo[1,5-a]pyrimidine-based inhibitors, challenges such as drug resistance and off-target effects can limit their clinical efficacy. nih.govrsc.org

Drug Resistance: Cancer cells can develop resistance to targeted therapies through mutations in the drug's target protein. mdpi.comnih.gov A key strategy to overcome this is the development of next-generation inhibitors that are effective against both the wild-type and mutated forms of the target. mdpi.comnih.gov For example, to combat resistance to second-generation TRK inhibitors caused by mutations in the xDFG motif, a series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives were designed. nih.gov One compound, 5n , was found to be significantly more potent against several resistant TRKA mutations compared to existing inhibitors. nih.gov Another approach to tackle resistance is the development of PROTACs (Proteolysis Targeting Chimeras), which link the kinase inhibitor to an E3 ligase ligand, leading to the degradation of the target protein. rsc.org

Off-Target Interactions: The ability of a drug to bind to unintended targets can lead to toxicity and other adverse effects. mdpi.com Improving the selectivity of an inhibitor is therefore a critical aspect of drug design. This can be achieved through structural modifications that enhance interactions with the intended target while minimizing binding to other proteins. mdpi.comacs.org For example, in the development of Discoidin Domain Receptor 1 (DDR1) inhibitors, two compounds, 7rh and 7rj , were identified that were highly selective for DDR1 over other kinases like DDR2, Bcr-Abl, and c-Kit. acs.org

Design of Novel this compound-Based Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. biorxiv.org The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop such probes.

For instance, a highly selective and potent inhibitor of CK2, IC20 , was developed from a pyrazolo[1,5-a]pyrimidine scaffold. biorxiv.org This compound serves as a valuable tool to investigate the biological roles of CK2. biorxiv.org In another example, a new fluorescent core skeleton called fluoremidine (FD), based on a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525), was discovered. rsc.org This fluorophore exhibits solvatochromism and was used to design a fluorescent probe, FD13 , for visualizing lipid droplets in living cells. rsc.org Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been developed as fluorophores with tunable photophysical properties, making them suitable for various optical applications, including the design of solid-state emitters. nih.govrsc.org

Q & A

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-diketones, enaminones, or alkynes. For example:

  • Conventional methods : Reaction of 5-aminopyrazoles with dimethyl acetylenedicarboxylate (DMAD) in acetic acid with ammonium acetate yields substituted derivatives .
  • Green chemistry approaches : Ultrasonic irradiation in aqueous ethanol with KHSO₄ as a catalyst minimizes environmental impact while achieving good yields (70–85%) . Key steps include refluxing in ethanol or dichlorobenzene and purification via column chromatography .

Q. What characterization techniques are essential for confirming pyrazolo[1,5-a]pyrimidine structures?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substitution patterns and regioselectivity (e.g., distinguishing between C-3 and C-5 substituents) .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular formulas by matching calculated and observed m/z values (e.g., [M + H]⁺ for C₁₃H₁₁N₅O: calcd. 254.1042, found 254.1039) .
  • Elemental Analysis : Validates purity by comparing experimental and theoretical C/H/N ratios .

Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?

These compounds exhibit diverse pharmacological properties, including:

  • Anticancer activity : Inhibition of HCT-116 colorectal carcinoma cells (IC₅₀ values < 10 µM) .
  • Antimicrobial effects : Growth suppression of Staphylococcus aureus and Candida albicans .
  • Kinase inhibition : Selective targeting of Pim-1 kinase for oncology applications .

Advanced Research Questions

Q. How can regioselective synthesis of disubstituted pyrazolo[1,5-a]pyrimidines be achieved?

Site-selective cross-coupling reactions enable precise functionalization. For example:

  • Stepwise coupling : Starting from 2,6-dibromopyrazolo[1,5-a]pyrimidine, sequential Sonogashira and Buchwald-Hartwig reactions introduce alkynyl and aryl groups at C-2 and C-6, respectively .
  • Computational guidance : Density Functional Theory (DFT) predicts reactivity differences between positions, aiding in optimizing reaction conditions (e.g., Pd catalysts, solvent polarity) .

Q. How to address contradictory analytical data in pyrazolo[1,5-a]pyrimidine characterization?

  • Recheck reaction conditions : Impurities from incomplete purification (e.g., residual silylformamidine in ) may skew NMR/MS data. Repetitive recrystallization or HPLC is recommended .
  • Complementary techniques : Use HRMS to resolve ambiguities in elemental analysis (e.g., C% discrepancies: calcd. 61.65 vs. found 61.78) .

Q. What green chemistry approaches improve sustainability in pyrazolo[1,5-a]pyrimidine synthesis?

  • Ultrasound-assisted synthesis : Reduces reaction time (1–2 hours vs. 24 hours conventionally) and energy use while maintaining yields >80% .
  • Aqueous ethanol solvent systems : Replace toxic solvents like dichlorobenzene, minimizing waste .
  • Catalyst recycling : KHSO₄ can be recovered and reused without significant loss of activity .

Q. How to design pyrazolo[1,5-a]pyrimidine derivatives for enhanced bioactivity?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂ at C-3) to improve kinase binding affinity .
  • Metal complexation : Organometallic Re(I) complexes (e.g., [ReCl(CO)₃L]) show 3–5× higher cytotoxicity against HCT116 cells than cisplatin .
  • Computational docking : Predict binding modes with targets like 3CLpro SARS-CoV-2 protease to prioritize synthetic targets .

Q. What strategies optimize reaction yields in complex syntheses?

  • Temperature control : Heating at 80°C in ethanol maximizes cyclocondensation efficiency .
  • pH adjustment : Neutralize acidic byproducts (e.g., using NaHCO₃) during nitro group introductions to prevent decomposition .
  • Microwave assistance : Reduces reaction time for arylazo derivatives from 8 hours to 30 minutes .

Q. How to evaluate the cytotoxic potential of pyrazolo[1,5-a]pyrimidine complexes?

  • MTT assays : Test compounds against cancer cell lines (e.g., MCF-7, HepG-2) and compare IC₅₀ values to standards like doxorubicin .
  • Apoptosis markers : Measure caspase-3 activation and mitochondrial membrane potential loss to confirm mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.